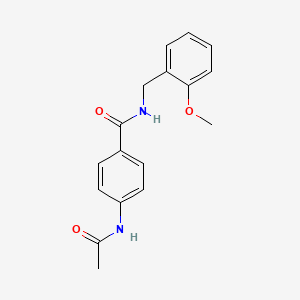

4-(acetylamino)-N-(2-methoxybenzyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzamide derivatives involves structural modifications and coupling reactions to achieve the desired functionalities. For instance, the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for certain pharmaceuticals, involves a one-pot process from 1-(4-methoxyphenyl)propan-2-one, showcasing the synthetic strategies for related compounds (Wang Yong-mei, 2007).

Molecular Structure Analysis

Molecular structure and geometrical modelling are crucial for understanding the physical and chemical behavior of compounds. The analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide using X-ray diffraction, IR spectroscopy, and quantum chemical computation reveals detailed insights into its crystal structure, molecular geometry, and electronic properties (S. Demir et al., 2015).

Chemical Reactions and Properties

The base-catalysed cyclisation of 2-(Substituted benzoylamino)benzamides to yield quinazolin-4-one derivatives illustrates the chemical reactivity of benzamide compounds and their potential to form structurally diverse molecules through ring closure mechanisms (J. Hanusek et al., 2002).

Physical Properties Analysis

Understanding the physical properties, including crystal morphology and stability, is essential for the practical application of chemical compounds. The synthesis, crystal structure elucidation, and characterization of N-(4-methylbenzyl)benzamide single crystals provide insights into their physical attributes and potential applications (Sahil Goel et al., 2017).

Chemical Properties Analysis

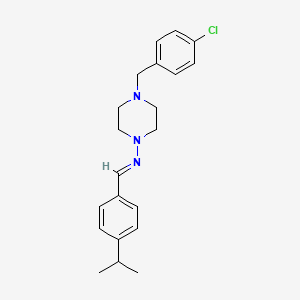

The chemical properties of benzamide derivatives, including their reactivity and potential as bioactive molecules, are of significant interest. For example, the investigation of novel piperidine derivatives for anti-acetylcholinesterase activity highlights the therapeutic potential of benzamide-based compounds in medical applications (H. Sugimoto et al., 1990).

科学的研究の応用

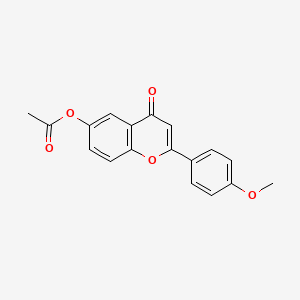

Antifungal Activity

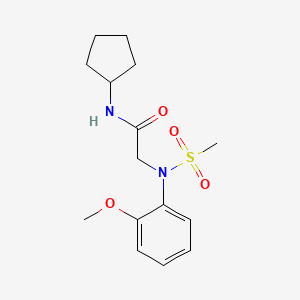

A study conducted by Montes et al. (2016) synthesized a collection of structurally related N-(4-halobenzyl)amides and evaluated their antimicrobial effects. The study aimed to understand the influence of structural changes in these compounds on inhibitory activity against strains of Candida albicans, Candida tropicalis, and Candida krusei. Findings suggest that certain structural features, such as a hydroxyl group in the para position and a methoxyl at the meta position, enhance antifungal activity for the amide skeletal structure (Montes et al., 2016).

Anticancer and Imaging Applications

Eisenhut et al. (2000) explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, demonstrating high melanoma uptake. This study highlighted the potential of these compounds for imaging melanoma metastases and suggested possibilities for radionuclide therapy. The study also discussed the importance of structural features for improved uptake and tissue selectivity (Eisenhut et al., 2000).

Modulation of Histone Acetylation

Kraker et al. (2003) investigated CI-994, a compound structurally related to 4-(acetylamino)-N-(2-methoxybenzyl)benzamide, as a histone deacetylase (HDAC) inhibitor. The study found that CI-994 causes histone hyperacetylation in living cells and inhibits HDAC-1 and HDAC-2, suggesting its potential role in modulating gene expression related to cancer and other diseases (Kraker et al., 2003).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-acetamido-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(20)19-15-9-7-13(8-10-15)17(21)18-11-14-5-3-4-6-16(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCSABZAFYYLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(acetylamino)-N-(2-methoxybenzyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5536349.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-[4-(cyclopropylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5536358.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)